molecular formula C11H20O5 B14893822 Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-a-D-galactopyranoside

Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-a-D-galactopyranoside

Cat. No.: B14893822
M. Wt: 232.27 g/mol
InChI Key: HLLZDTWLBNXZFP-KBDSZGMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside typically involves the protection of hydroxyl groups and subsequent methylation. One common method includes the use of isopropylidene as a protecting group for the 3,4-hydroxyl groups, followed by methylation at the 2-position . The reaction conditions often involve the use of reagents such as sodium hydride and methyl iodide in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside involves its participation in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the formation of a glycosyl oxonium ion intermediate, which is then attacked by the nucleophilic acceptor . The molecular targets and pathways involved include various enzymes and proteins that mediate glycosylation .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran

InChI

InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3/t6-,7+,8+,9-,10+/m1/s1

InChI Key

HLLZDTWLBNXZFP-KBDSZGMXSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]([C@H](O1)OC)OC)OC(O2)(C)C

Canonical SMILES

CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C

Origin of Product

United States

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